isopentenyladenine-9-N-glucoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

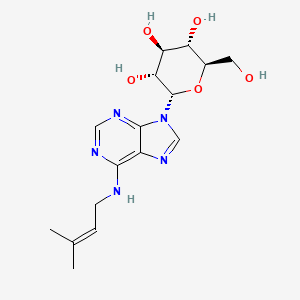

9-(alpha-D-glucosyl)-N(6)-isopentenyladenine is a glucosyl-N(6)-isopentenyladenine in which the glucosyl moiety is in the pyranose form, has alpha-D-configuration and is located at position N-9. It is a glucosyl-N(6)-isopentenyladenine and a N-glycosyl compound.

科学的研究の応用

Delaying Leaf Senescence

One of the primary applications of isopentenyladenine-9-N-glucoside is its ability to delay leaf senescence. Research has shown that both isopentenyladenine and its glucoside can significantly reduce chlorophyll degradation in detached cotyledons of Arabidopsis thaliana. In controlled experiments, cotyledons treated with this compound retained approximately 2-3 times more chlorophyll compared to untreated controls after six days in darkness .

Gene Expression Modulation

This compound has been shown to influence gene expression related to photosynthesis and senescence. Transcriptomic studies indicate that while isopentenyladenine has a broad impact on gene expression (affecting over 10,000 genes), this compound primarily affects a limited number of cytokinin-related genes, suggesting a more nuanced role in plant physiology . Notably, it appears to upregulate genes associated with cytokinin responses, such as type-A response regulators like ARR6, which are critical for mediating senescence processes .

Comparative Activity with Other Cytokinins

Research indicates that this compound may not be as biologically active as its parent compound (isopentenyladenine) but still plays a role in cytokinin signaling pathways. The glucoside form may serve as a reservoir that can be converted back into active forms under certain conditions, thereby contributing to the overall cytokinin pool within plants . This highlights the importance of considering glucosides not merely as inactive forms but as potential modulators of cytokinin activity.

Case Study 1: Chlorophyll Retention in Detached Cotyledons

In a study examining the effects of various cytokinins on leaf senescence, researchers applied both isopentenyladenine and this compound to detached cotyledons of Arabidopsis thaliana. The findings demonstrated that both compounds effectively delayed chlorophyll degradation, with significant retention observed in treated samples compared to controls. This study underscores the potential agricultural applications of these compounds in extending the shelf life of leafy vegetables .

Case Study 2: Transcriptomic Analysis of Senescence

A transcriptomic analysis conducted on detached cotyledons treated with isopentenyladenine revealed extensive changes in gene expression profiles associated with photosynthesis and senescence. While this compound showed limited effects on global gene expression, it did modulate specific CK-related genes, suggesting a targeted role in regulating senescence pathways without broadly activating stress responses .

特性

分子式 |

C16H23N5O5 |

|---|---|

分子量 |

365.38 g/mol |

IUPAC名 |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[6-(3-methylbut-2-enylamino)purin-9-yl]oxane-3,4,5-triol |

InChI |

InChI=1S/C16H23N5O5/c1-8(2)3-4-17-14-10-15(19-6-18-14)21(7-20-10)16-13(25)12(24)11(23)9(5-22)26-16/h3,6-7,9,11-13,16,22-25H,4-5H2,1-2H3,(H,17,18,19)/t9-,11-,12+,13-,16+/m1/s1 |

InChIキー |

XEHLLUQVSRLWMH-HMXKMONRSA-N |

異性体SMILES |

CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C |

正規SMILES |

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。